molecular formula C19H14F4N4OS B284298 2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

Número de catálogo B284298
Peso molecular: 422.4 g/mol
Clave InChI: INQQEFJYXMPSDO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide, commonly known as Compound A, is a novel small molecule inhibitor that has gained significant attention in the field of scientific research. It has shown promising results in various preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of several diseases.

Mecanismo De Acción

Compound A acts as an inhibitor of the protein kinase CK2, which is involved in various cellular processes, such as cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, Compound A can block the growth of cancer cells and reduce inflammation. In addition, Compound A can prevent the aggregation of amyloid-beta peptides by inhibiting the activity of the enzyme responsible for their production.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines, and prevent the aggregation of amyloid-beta peptides. In addition, Compound A has been found to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Compound A in lab experiments is its specificity for CK2, which can help researchers to better understand the role of this protein kinase in various cellular processes. However, one limitation of using Compound A is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effects.

Direcciones Futuras

There are several future directions for the study of Compound A. One area of research is the development of more potent derivatives of Compound A with improved pharmacokinetic properties. Another direction is the investigation of the effects of Compound A on other diseases, such as autoimmune disorders and metabolic disorders. Furthermore, the use of Compound A in combination with other therapeutic agents is also an area of interest for future research.
Conclusion:
In conclusion, Compound A is a novel small molecule inhibitor that has shown promising results in various preclinical studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Compound A acts as an inhibitor of CK2, blocking its activity and leading to several biochemical and physiological effects. Although there are some limitations to its use in lab experiments, Compound A is a promising candidate for further development as a therapeutic agent.

Métodos De Síntesis

Compound A can be synthesized using a multistep process involving the reaction of 4-fluoro-2-nitroaniline with trifluoromethylpyrimidine-2-thiol, followed by reduction of the nitro group, and then acylation with 3-pyridinemethanol. The final product is purified using column chromatography to obtain a pure compound.

Aplicaciones Científicas De Investigación

Compound A has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in macrophages. In addition, Compound A has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.

Propiedades

Fórmula molecular

C19H14F4N4OS

Peso molecular

422.4 g/mol

Nombre IUPAC

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H14F4N4OS/c20-14-5-3-13(4-6-14)15-8-16(19(21,22)23)27-18(26-15)29-11-17(28)25-10-12-2-1-7-24-9-12/h1-9H,10-11H2,(H,25,28)

Clave InChI

INQQEFJYXMPSDO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

SMILES canónico

C1=CC(=CN=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.